2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

Description

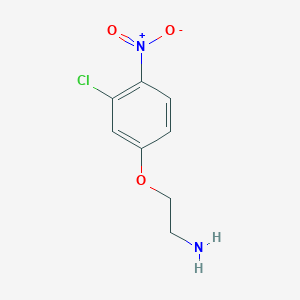

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O3 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-(3-chloro-4-nitrophenoxy)ethanamine |

InChI |

InChI=1S/C8H9ClN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |

InChI Key |

JIPXMJPLIGFSJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine: Structure Elucidation and Data Interpretation

Introduction

Molecular Structure and Functional Group Analysis

A foundational understanding of a molecule's constituent parts is the first step in predicting its spectroscopic behavior. The structure of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine integrates several key functional groups that will produce characteristic signals in different spectroscopic techniques.

-

1,2,4-Trisubstituted Aromatic Ring: A benzene ring substituted with a chloro group, a nitro group, and an ethoxyamine group. The electronic effects (inductive vs. resonance) of these substituents will dictate the chemical environment of the aromatic protons and carbons.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, which will significantly deshield adjacent protons and carbons. It also gives rise to very strong, characteristic IR stretching vibrations.

-

Chloro Group (-Cl): An electronegative, electron-withdrawing group that also possesses a characteristic isotopic signature in mass spectrometry.

-

Ether Linkage (Ar-O-CH₂): Connects the aromatic ring to the aliphatic side chain. The electronegative oxygen will influence the chemical shifts of the adjacent methylene protons and carbons.

-

Primary Amine (-NH₂): A basic functional group characterized by specific N-H stretching and bending vibrations in IR spectroscopy and a potentially exchangeable proton signal in ¹H NMR.

Caption: Molecular structure of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For a primary amine like the target compound, the N-H stretching region is particularly diagnostic. Primary amines (R-NH₂) are expected to show two distinct bands resulting from symmetric and asymmetric stretching modes.[1][2] The strong electron-withdrawing nitro group will also produce two intense, unambiguous stretching bands.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| 3400 - 3300 | N-H Asymmetric Stretch (Primary Amine) | Medium |

| 3330 - 3250 | N-H Symmetric Stretch (Primary Amine) | Medium |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 2960 - 2850 | Aliphatic C-H Stretch (CH₂) | Medium |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium |

| ~1590, ~1475 | Aromatic C=C Bending | Medium to Weak |

| 1570 - 1490 | NO₂ Asymmetric Stretch | Strong |

| 1390 - 1300 | NO₂ Symmetric Stretch | Strong |

| 1335 - 1250 | Aromatic C-N Stretch | Strong |

| 1250 - 1020 | Aliphatic C-N Stretch | Medium to Weak |

| ~1250 | Ar-O-C Asymmetric Stretch (Aryl Alkyl Ether) | Strong |

| ~1040 | Ar-O-C Symmetric Stretch (Aryl Alkyl Ether) | Medium |

| 910 - 665 | N-H Wag (out-of-plane bend) | Broad, Strong |

| ~850 - 750 | C-Cl Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small, solvent-free amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and baseline correct the spectrum for clear presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, and spin-spin coupling between adjacent nuclei reveals connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the three aromatic protons and the two methylene groups of the ethylamine chain. The primary amine protons may appear as a broad singlet and can be confirmed by D₂O exchange.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.10 | d (J ≈ 2.5 Hz) | 1H | Ar-H (H-5) | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It shows doublet coupling only to the meta proton H-1. |

| ~ 7.85 | dd (J ≈ 9.0, 2.5 Hz) | 1H | Ar-H (H-1) | This proton is ortho to the chloro group and meta to the nitro group. It is split by both the ortho proton (H-6) and the meta proton (H-5), resulting in a doublet of doublets. |

| ~ 7.05 | d (J ≈ 9.0 Hz) | 1H | Ar-H (H-6) | This proton is ortho to the ether oxygen, which is electron-donating by resonance, and meta to the chloro group. It is the most shielded of the aromatic protons and shows a doublet from coupling to H-1. |

| ~ 4.20 | t (J ≈ 5.5 Hz) | 2H | -O-CH₂ -CH₂-NH₂ | These protons are adjacent to the electronegative ether oxygen, which shifts them downfield. They are split into a triplet by the two adjacent protons on C8. |

| ~ 3.15 | t (J ≈ 5.5 Hz) | 2H | -O-CH₂-CH₂ -NH₂ | These protons are adjacent to the nitrogen of the amine group. They are split into a triplet by the two adjacent protons on C7. |

| ~ 1.50 (variable) | br s | 2H | -NH₂ | The amine protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. This peak will disappear upon shaking the sample with a drop of D₂O.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[4][5]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 | C -O (C-2) | The aromatic carbon directly bonded to the electronegative ether oxygen is significantly deshielded and appears far downfield. |

| ~ 142 | C -NO₂ (C-4) | The carbon bearing the nitro group is also strongly deshielded. |

| ~ 130 | C -Cl (C-3) | The carbon attached to chlorine is deshielded, but typically less so than carbons attached to oxygen or a nitro group. |

| ~ 128 | Ar-C H (C-5) | Aromatic CH carbon. |

| ~ 125 | Ar-C H (C-1) | Aromatic CH carbon. |

| ~ 115 | Ar-C H (C-6) | Aromatic CH carbon. |

| ~ 69 | -O-C H₂- | The aliphatic carbon bonded to the highly electronegative oxygen atom is found in the characteristic range for ethers (50-100 ppm).[6] |

| ~ 41 | -C H₂-NH₂ | The aliphatic carbon bonded to the nitrogen is less deshielded than the one bonded to oxygen and falls in the typical range for aliphatic amines. |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, yielding a unique fingerprint that can be used for structural elucidation.[7] A key feature to look for is the isotopic pattern of chlorine: the presence of a peak at M+2 with roughly one-third the intensity of the molecular ion peak (M⁺) is a definitive indicator of one chlorine atom.

Predicted Mass Spectrometry Data (EI)

-

Molecular Ion (M⁺): m/z 216 (for ³⁵Cl) and 218 (for ³⁷Cl) in an approximate 3:1 ratio. The exact mass would be 216.0247.

-

Major Fragmentation Pathways: Fragmentation is expected to occur at the weakest bonds, particularly the C-O ether bond and the C-C bond alpha to the amine group, to form stable carbocations and radicals.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Tabulated Predicted Fragments

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Notes |

| 216, 218 | [C₈H₉ClN₂O₂]⁺ (Molecular Ion) | The base peak may be a fragment rather than the molecular ion. The M+2 peak at m/z 218 should be ~33% of the M+ peak. |

| 186, 188 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical via cleavage of the C-C bond alpha to the amine. This is a common fragmentation pathway for primary amines. |

| 173, 175 | [C₆H₄ClNO₂]⁺ | Cleavage of the ether C-O bond, retaining the charge on the aromatic portion. |

| 44 | [CH₂=NH₂]⁺ | A very common and often abundant fragment for primary ethylamines resulting from alpha-cleavage.[8] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion (M⁺•).

-

Acceleration: Accelerate the newly formed ions through an electric field into the mass analyzer.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions, and plot the relative abundance of each m/z value to generate the mass spectrum.

Conclusion

The structural elucidation of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine can be confidently achieved through a synergistic application of IR, NMR, and Mass Spectrometry. This guide provides a detailed, predictive framework based on established spectroscopic principles and data from analogous structures. The characteristic signals—including the dual N-H stretches in the IR, the distinct aromatic splitting patterns in the ¹H NMR, the eight unique signals in the ¹³C NMR, and the tell-tale chlorine isotopic pattern in the mass spectrum—collectively form a unique spectroscopic fingerprint. Researchers synthesizing or analyzing this compound can use this guide as an authoritative reference to validate their findings, ensuring the identity, purity, and structural integrity of their material.

References

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]8]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]]

-

IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Available at: [Link]1]

-

Interpreting C-13 NMR spectra - Chemguide. Available at: [Link]6]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]4]

-

13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. Available at: [Link]5]

-

Interpreting IR Scans Exp 11 Reduction of a Nitro Group - YouTube. Available at: [Link]2]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis ... - Doc Brown. Available at: [Link]3]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. uni-saarland.de [uni-saarland.de]

- 8. N-(3-chlorophenethyl)-4-nitrobenzamide | MDPI [mdpi.com]

Starting materials for 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine synthesis

Executive Summary

2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is a critical bi-functional linker intermediate used in medicinal chemistry. It features a phenoxy ether moiety (providing stability and rigidity) and a primary aliphatic amine (serving as a handle for amide coupling or reductive amination).

This guide prioritizes the Gabriel Synthesis pathway as the primary industrial and research standard. Unlike direct alkylation with 2-bromoethylamine—which suffers from dimerization and aziridinium intermediate formation—the Gabriel route utilizes N-(2-bromoethyl)phthalimide to ensure essentially quantitative mono-alkylation and high purity. A secondary Mitsunobu route is provided for scenarios requiring mild, neutral conditions.

Strategic Retrosynthesis

To design a robust synthesis, we must disconnect the molecule at its most strategic bond: the ether linkage (

Retrosynthetic Logic

-

Target: 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine.

-

Disconnection: The ether bond (

). -

Synthon A (Nucleophile): 3-Chloro-4-nitrophenol.[1] The nitro group at the para position increases the acidity of the phenol (

~7-8), making it an excellent nucleophile for Williamson ether synthesis. -

Synthon B (Electrophile): A protected ethylamine equivalent. We avoid free halo-amines to prevent self-polymerization.

Pathway Visualization (DOT)

Figure 1: Retrosynthetic breakdown isolating the phenolic nucleophile and the protected amine electrophile.

Critical Starting Materials

The integrity of the final product relies heavily on the quality of the starting materials.

| Component | Chemical Name | CAS No. | MW ( g/mol ) | Role | Critical Specs |

| SM-A | 3-Chloro-4-nitrophenol | 491-11-2 | 173.55 | Nucleophile | Purity >98%; <0.5% water (affects yield) |

| SM-B | N-(2-Bromoethyl)phthalimide | 574-98-1 | 254.08 | Electrophile | White crystalline solid; MP 82-84°C |

| Base | Potassium Carbonate ( | 584-08-7 | 138.21 | Base | Anhydrous; finely milled (increases surface area) |

| Reagent | Hydrazine Hydrate | 7803-57-8 | 50.06 | Deprotectant | 50-60% solution or pure; Handle with extreme care |

Primary Route: The Gabriel Synthesis Protocol

This route is chosen for its reliability and scalability . The phthalimide group protects the amine, preventing side reactions, and often yields a crystalline intermediate that is easily purified without chromatography.

Reaction Scheme (DOT)

Figure 2: Step-wise workflow for the Gabriel Synthesis route.

Step 1: Williamson Ether Synthesis

Objective: Form the ether bond while keeping the amine protected.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

-

Solvation: Dissolve 3-Chloro-4-nitrophenol (1.0 eq, 17.3 g, 100 mmol) in anhydrous DMF (100 mL).

-

Why DMF? A polar aprotic solvent is required to solvate the phenoxide anion and accelerate the

reaction.

-

-

Deprotonation: Add Potassium Carbonate (

) (1.5 eq, 20.7 g, 150 mmol). Stir at Room Temperature (RT) for 30 minutes.-

Observation: The solution will turn bright yellow/orange due to the formation of the nitrophenoxide anion.

-

-

Alkylation: Add N-(2-Bromoethyl)phthalimide (1.1 eq, 27.9 g, 110 mmol) in one portion.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot (

~0.4) should disappear; the less polar product (

-

-

Workup:

-

Cool to RT. Pour the mixture into ice-cold water (500 mL).

-

The product usually precipitates as an off-white solid. Filter, wash with water, and dry.[2]

-

Yield Expectation: 85–95%.

-

Step 2: Hydrazinolysis (Deprotection)

Objective: Liberate the primary amine.

-

Suspension: Suspend the dried Phthalimide Intermediate (from Step 1) in Ethanol (10 mL per gram of substrate).

-

Cleavage: Add Hydrazine Hydrate (3.0 eq).

-

Safety: Hydrazine is toxic and a suspected carcinogen. Use a fume hood.

-

-

Reflux: Heat to reflux for 2–3 hours.

-

Workup:

-

Cool the mixture. A heavy white precipitate (phthalhydrazide) will form.

-

Acidification: Carefully acidify with 1M HCl to pH ~2. This solubilizes the amine (as the HCl salt) and keeps phthalhydrazide insoluble.

-

Filter off the white solid (phthalhydrazide) and discard.

-

Basification: Neutralize the filtrate with NaOH to pH >12 and extract with Dichloromethane (DCM).

-

Dry organic layer (

) and concentrate.[8]

-

Alternative Route: Mitsunobu Reaction[6][9]

Context: Use this route if the starting phenol is sensitive to base or high heat, or if you wish to use N-Boc-ethanolamine instead of the phthalimide.

Protocol Summary

-

Reagents: 3-Chloro-4-nitrophenol (1.0 eq), N-Boc-ethanolamine (1.2 eq), Triphenylphosphine (

, 1.5 eq). -

Solvent: Anhydrous THF or Toluene.

-

Initiator: Add DIAD (Diisopropyl azodicarboxylate) (1.5 eq) dropwise at 0°C.

-

Mechanism: The

activates the alcohol of the ethanolamine, which is then displaced by the phenol in an -

Deprotection: The resulting Boc-protected ether is treated with TFA/DCM (1:1) or HCl/Dioxane to yield the target amine salt.

Analytical Validation (Self-Check)

To ensure the protocol worked, verify these spectral features:

-

1H NMR (DMSO-d6):

-

Aromatic: 3 signals corresponding to the 1,3,4-substitution pattern (approx.

7.0 – 8.2 ppm). -

Ether (

): Triplet at approx. -

Amine (

): Triplet at approx. -

Amine (

): Broad singlet (exchangeable with

-

References

-

Gabriel Synthesis Mechanism & Application

- Mitsunobu Reaction on Phenols: Title: "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Source: Synthesis, 1981(1), 1-28.

-

Safety Data (3-Chloro-4-nitrophenol)

- Title: "PubChem Compound Summary for CID 68110 (3-Chloro-4-nitrophenol)."

- Source: National Center for Biotechnology Inform

-

URL:[Link]

-

Phthalimide Reagent Preparation

Sources

- 1. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure Elucidation of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

Abstract

The definitive assignment of a chemical structure is a cornerstone of drug discovery and development, ensuring the identity, purity, and safety of active pharmaceutical ingredients (APIs). This guide provides an in-depth, technically-focused protocol for the molecular structure elucidation of 2-(3-chloro-4-nitrophenoxy)ethan-1-amine, a substituted phenoxy ethanamine derivative. This document is tailored for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow. We will detail a multi-technique approach, integrating Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, ensuring a self-validating system for unambiguous structural confirmation.

Introduction: The Imperative for Unambiguous Characterization

In pharmaceutical research, the precise molecular structure of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicities. Any ambiguity can lead to flawed interpretations of structure-activity relationships (SAR) and compromise patient safety. The target molecule, 2-(3-chloro-4-nitrophenoxy)ethan-1-amine, possesses several key functional groups—a substituted aromatic ring, an ether linkage, a nitro group, and a primary amine—each presenting unique spectroscopic signatures. A logical, phased approach is therefore essential for its complete characterization.

Our elucidation strategy is built on a foundation of orthogonal analytical techniques, where each method provides a unique piece of the structural puzzle. This integrated approach ensures that the final structure is not merely proposed but rigorously confirmed.

Strategic Analytical Workflow

Caption: Relationship between key 2D NMR experiments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals indicates they are neighbors.

-

Expected Correlation: A clear cross-peak between the signals at ~4.2 ppm (-O-CH₂-) and ~3.1 ppm (-CH₂-NH₂), confirming the ethanamine fragment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to.

-

Expected Correlations: Will connect the proton signals for the aromatic and aliphatic CH/CH₂ groups to their corresponding carbon signals listed in the table above.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting molecular fragments across quaternary (non-protonated) carbons and heteroatoms. [1] * Key Expected Correlations:

- The protons of the -O-CH₂- group (~4.2 ppm) will show a correlation to the aromatic carbon attached to the ether oxygen (~150 ppm), definitively linking the ethanamine side chain to the phenyl ring.

- Aromatic protons will show correlations to neighboring carbons, confirming their relative positions on the ring. For example, the proton at H6 (~7.2 ppm) should show a correlation to the carbon bearing the chlorine (C3, ~125 ppm) and the carbon at C2 (~120 ppm).

Conclusion: Synthesizing the Data for Final Confirmation

By systematically integrating the data from MS, FT-IR, and a full suite of NMR experiments, the molecular structure of 2-(3-chloro-4-nitrophenoxy)ethan-1-amine can be elucidated with the highest degree of confidence. The mass spectrometry provides the molecular formula, FT-IR confirms the presence of the required functional groups, and the NMR experiments, particularly the long-range correlations from HMBC, piece together the molecular puzzle into a single, validated structure. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern drug development.

References

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. Available at: [Link]

-

Dabney, J. et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Available at: [Link]

-

Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025). Coriolis Pharma. Available at: [Link]

-

Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Longdom Publishing S.L. Available at: [Link]

-

Das, B. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. Available at: [Link]

-

Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery. Available at: [Link]

-

Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. (2017). IntechOpen. Available at: [Link]

-

De Spiegeleer, B., et al. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. Available at: [Link]

-

Ciurtin, D. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. Available at: [Link]

-

Sýkora, J., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Biomedical Papers of the Medical Faculty of the University Palacký, Olomouc, Czechoslovakia. Available at: [Link]

-

Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. Available at: [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). Analytical Chemistry. Available at: [Link]

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021). PubMed. Available at: [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. Available at: [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

-

Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Available at: [Link]

Sources

Methodological & Application

Application Notes: High-Throughput Screening for Modulators of the β2-Adrenergic Receptor

Introduction: The Rationale for Targeting the β2-Adrenergic Receptor

The β2-adrenergic receptor (β2AR) is a prototypical G-protein coupled receptor (GPCR) belonging to the largest family of cell surface receptors targeted by modern therapeutics.[1][2][3] Situated within the plasma membrane, the β2AR plays a critical role in regulating physiological processes in the pulmonary and cardiovascular systems. Upon activation by endogenous catecholamines like epinephrine, the receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[4][5] This enzyme catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP), initiating a signaling cascade with diverse cellular effects, most notably smooth muscle relaxation.[4][6]

Given its central role in bronchodilation, the β2AR is a validated and high-value target for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The discovery of novel small molecules that can modulate β2AR activity—either as agonists (activators) or antagonists (inhibitors)—remains a significant goal in drug development. High-throughput screening (HTS) provides a powerful methodology to rapidly interrogate large chemical libraries for such modulators, accelerating the identification of promising lead compounds.[7]

This document provides a comprehensive, field-proven guide for researchers and drug development professionals to design and execute a robust HTS campaign against the β2AR. The protocols herein are designed as a self-validating system, incorporating primary, secondary, and counter-screening assays to ensure the identification of high-quality, target-specific hits.

The HTS Workflow: A Multi-Stage Strategy for Hit Identification

A successful HTS campaign is not a single experiment but a structured workflow designed to progressively filter a large compound library down to a small number of well-characterized hits. Our proposed strategy consists of three main parts: primary screening for initial hit identification, a hit confirmation and triage stage to eliminate false positives, and a final lead characterization phase to confirm target engagement and selectivity.

Caption: A three-part HTS workflow for identifying and validating β2AR modulators.

Part 1: Primary High-Throughput Screen

The primary screen is designed for speed and scalability, testing every compound in the library at a single concentration to identify any molecule that modulates β2AR activity.

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

We will employ a cell-based HTRF assay to quantify intracellular cAMP levels. This format is a competitive immunoassay that is robust, highly sensitive, and amenable to automation in 384- or 1536-well formats.[8][9][10] The principle relies on FRET between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[11] Endogenous cAMP produced by the cells upon receptor activation competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the HTRF signal.[10][11] This signal is inversely proportional to the intracellular cAMP concentration.

The β2AR Signaling Pathway

The primary and secondary assays are designed to measure readouts at different points along the canonical Gs signaling pathway.

Caption: The canonical β2AR signaling pathway and points of HTS intervention.

Protocol: Primary HTS for Agonists and Antagonists

This protocol is optimized for a 384-well plate format.

1. Cell Line and Culture:

-

Use a stable cell line expressing the human β2AR, such as HEK293 or CHO cells.[12] These cell lines can be engineered to co-express promiscuous G-proteins like Gα15 to couple the receptor to a calcium signaling pathway if desired, but for a direct cAMP readout, this is not necessary.

-

Culture cells to ~80-90% confluency. Harvest using non-enzymatic dissociation buffer to preserve receptor integrity.

-

Resuspend cells in stimulation buffer at a pre-determined optimal density (e.g., 2,500-10,000 cells/well).

2. Compound Plating:

-

Prepare compound source plates containing your small molecule library, typically dissolved in 100% DMSO.[13]

-

Using an acoustic liquid handler, transfer a small volume (e.g., 20-50 nL) of each test compound into the corresponding wells of the 384-well assay plates. This will achieve a final screening concentration of 10 µM with a final DMSO concentration ≤0.5%.

-

Plate positive and negative controls on each plate.

-

Negative Control (Basal): DMSO vehicle only (e.g., 32 wells).

-

Positive Control (Max Signal): A known β2AR agonist like Isoproterenol at its EC100 concentration (e.g., 1 µM) (for antagonist screen) or Forskolin (a direct adenylyl cyclase activator) (for agonist screen controls) (e.g., 16 wells).[11]

-

Positive Control (Min Signal): A known β2AR antagonist like Propranolol at its IC100 concentration (for agonist screen) (e.g., 16 wells).

-

3. Screening Procedure:

-

For Agonist Screening:

-

Dispense 10 µL of the cell suspension into each well of the compound-plated assay plates.

-

Incubate for 30-60 minutes at room temperature to stimulate the receptor.[14]

-

-

For Antagonist Screening:

-

Dispense 5 µL of the cell suspension into each well and incubate with the test compounds for 15-30 minutes.

-

Add 5 µL of a known β2AR agonist (e.g., Isoproterenol) at a pre-determined EC80 concentration.

-

Incubate for an additional 30-60 minutes at room temperature.[8]

-

4. Detection:

-

Prepare the HTRF detection reagent mix containing the anti-cAMP-cryptate and cAMP-d2 reagents in lysis buffer according to the manufacturer's protocol.[15]

-

Dispense 10 µL of the detection mix into each well.

-

Incubate for 60 minutes at room temperature, protected from light.[14]

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.[9]

5. Data Analysis and Hit Selection:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Assess plate quality by calculating the Z'-factor using the positive and negative controls. A Z' ≥ 0.5 indicates an excellent assay suitable for HTS.[16][17][18]

-

Normalize the data for each plate. For agonist screening, normalize to the basal (0%) and maximal agonist (100%) controls. For antagonist screening, normalize to the stimulated (0% inhibition) and fully inhibited (100% inhibition) controls.

-

Select hits based on a robust statistical cutoff, such as >3 standard deviations from the mean of the negative control wells. Typically, a hit rate of 1-3% is expected.

| Parameter | Recommended Value | Rationale |

| Assay Format | 384-well low volume | Balances throughput with reagent cost. |

| Cell Line | HEK293-hβ2AR | Well-characterized, robust growth, and high transfection efficiency. |

| Cell Density | 2,500 - 10,000 cells/well | Optimized to produce a signal within the linear range of the assay. |

| Compound Conc. | 10 µM | Standard concentration for primary screens to capture a wide range of potencies. |

| DMSO Tolerance | ≤ 0.5% | Minimizes solvent effects on cell health and assay performance. |

| Z'-Factor | ≥ 0.5 | Ensures a statistically significant separation between controls, minimizing false hits.[16][17] |

| Hit Criteria | >3σ from control mean | A statistically robust method for identifying active compounds. |

Part 2: Hit Confirmation and Triage

The goal of this stage is to confirm the activity of primary hits, determine their potency, and eliminate compounds that are cytotoxic or interfere with the assay technology.

Protocol 1: Dose-Response Confirmation

-

Compound Re-ordering: Source fresh, powdered samples of all primary hits to confirm their identity and purity.[19]

-

Serial Dilution: Create 10-point, 3-fold serial dilutions for each hit compound, typically starting from 30 µM.

-

Assay Execution: Repeat the primary HTRF cAMP assay using the same protocol, but with the serially diluted compounds.

-

Data Analysis: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Progression Criteria: Advance compounds with a confirmed EC50/IC50 < 10 µM.

Protocol 2: Orthogonal Secondary Assay - Luciferase Reporter Gene Assay

An orthogonal assay uses a different technology to measure a downstream event in the same signaling pathway.[1][2][3] This is a critical step to eliminate false positives arising from compound interference with the primary assay's detection method (e.g., fluorescence quenching).

-

Assay Principle: Use a β2AR-expressing cell line that also contains a luciferase reporter gene under the control of a cAMP Response Element (CRE).[1][20] Activation of the β2AR/cAMP/PKA pathway leads to the phosphorylation of CREB, which binds to the CRE and drives the expression of luciferase.[2][3] The resulting luminescence is a direct measure of receptor activation.

-

Execution: Perform a dose-response experiment with the confirmed hits using the CRE-luciferase cell line. After compound incubation (typically 3-6 hours to allow for gene transcription and protein expression), add a luciferase substrate (e.g., luciferin) and measure the luminescent signal.

-

Progression Criteria: Compounds that show a dose-dependent response in the luciferase assay, with a potency comparable to the primary assay, are considered confirmed hits.

Protocol 3: Cytotoxicity Counter-Screen

It is essential to ensure that the observed activity is not due to the compound killing the cells.[21]

-

Assay Principle: Use a commercial viability assay, such as CellTiter-Glo® (Promega), which measures intracellular ATP levels as an indicator of cell health.

-

Execution: Treat the parental HEK293 cells (without β2AR expression) with the hit compounds at the same concentrations used in the functional assays. Incubate for the same duration and then measure cell viability according to the manufacturer's protocol.

-

Progression Criteria: Eliminate any compound that causes a significant decrease in cell viability (e.g., >20%) at concentrations where it shows activity in the functional assays.

Part 3: Lead Characterization

The final stage involves characterizing the confirmed, non-cytotoxic hits to ensure they are selective for the β2AR and directly engage the target.

Protocol 1: Selectivity Profiling

-

Objective: To determine if the hit compounds are selective for the β2AR over other related GPCRs, particularly the β1-adrenergic receptor (β1AR), which is prevalent in cardiac tissue and a common off-target liability.

-

Execution: Screen the hits against a panel of related receptors (e.g., β1AR, α1- and α2-adrenergic receptors) using similar cAMP or reporter gene assays.[22]

-

Analysis: Compare the potency (EC50/IC50) of the compounds at the β2AR to their potency at other receptors. A compound with >10-fold higher potency for the β2AR is generally considered selective.

Protocol 2: Biochemical Binding Assay - Radioligand Displacement

This assay provides definitive evidence that the compound directly interacts with the β2AR.[23][24] It is considered the gold standard for measuring binding affinity.[25]

-

Assay Principle: This is a competitive binding assay using membrane preparations from cells overexpressing the β2AR.[26] A fixed concentration of a radiolabeled antagonist (e.g., [3H]-CGP-12177 or [125I]-Cyanopindolol) is incubated with the membranes in the presence of increasing concentrations of the hit compound.[27][28] The amount of radioactivity bound to the membranes is measured, which decreases as the hit compound displaces the radioligand.

-

Execution:

-

Incubate β2AR-containing membranes with the radioligand and serially diluted hit compound until binding reaches equilibrium.

-

Rapidly separate the bound from free radioligand by filtration over glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage of bound radioligand against the log of the hit compound concentration to determine the IC50. This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Final Hit Criteria: Compounds that demonstrate direct, high-affinity binding (e.g., Ki < 1 µM) and selectivity for the β2AR are considered validated hits, ready for progression into lead optimization and structure-activity relationship (SAR) studies.[19]

References

Sources

- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.kr]

- 3. promega.com [promega.com]

- 4. biocompare.com [biocompare.com]

- 5. agilent.com [agilent.com]

- 6. innoprot.com [innoprot.com]

- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. berthold.com [berthold.com]

- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

- 12. cell.com [cell.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. m.youtube.com [m.youtube.com]

- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 16. grokipedia.com [grokipedia.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 19. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 20. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

- 22. multispaninc.com [multispaninc.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. multispaninc.com [multispaninc.com]

- 27. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

Welcome to the Technical Support Center for 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine .

This guide is designed for researchers encountering yield, purity, or selectivity issues during the synthesis of this specific linker scaffold. Unlike generic protocols, this documentation addresses the unique electronic and steric properties of the 3-chloro-4-nitrophenyl moiety.

Part 1: Synthetic Strategy & Route Selection

The Core Challenge: The synthesis of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine hinges on forming an ether bond at the 1-position of the benzene ring while preserving the 3-chloro and 4-nitro substituents. The primary failure mode is regioselectivity (attacking the wrong site) or chemoselectivity (N-alkylation vs. O-alkylation).

We recommend Route A for most laboratory-scale applications due to its higher reliability and ease of purification.

Route A: Williamson Ether Synthesis (Recommended)

-

Precursors: 3-Chloro-4-nitrophenol + N-Boc-2-bromoethylamine.

-

Mechanism:

displacement of bromide by the phenoxide ion. -

Why it works: The 4-nitro group increases the acidity of the phenol (

), making the phenoxide easy to generate with mild bases (e.g.,

Route B: Displacement (Alternative for Scale-up)

-

Precursors: 3-Chloro-4-nitrofluorobenzene + N-Boc-ethanolamine.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Why it works: The fluorine atom at position 1 is strongly activated by the para-nitro group.

-

Risk: Requires strict temperature control to avoid displacing the ortho-chlorine (position 3), although the para-fluorine is significantly more labile (

in

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for batch consistency.

Part 2: Optimized Experimental Protocols

Protocol A: Williamson Ether Synthesis (Standard)

Best for: 100 mg to 10 g scale.

Reagents:

-

3-Chloro-4-nitrophenol (1.0 equiv)

-

N-Boc-2-bromoethylamine (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv) — Must be anhydrous/freshly ground. -

Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst.

-

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve 3-Chloro-4-nitrophenol in ACN (0.2 M concentration). Add

and stir at RT for 15 mins. The solution should turn bright yellow/orange (phenoxide formation). -

Addition: Add N-Boc-2-bromoethylamine and catalytic KI.

-

Reflux: Heat to 80°C (ACN reflux) for 12–16 hours.

-

Tech Note: If using DMF, heat to 60°C to avoid decomposition of the Boc group or solvent hydrolysis.

-

-

Workup: Cool to RT. Filter off solids (

/KBr). Concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. -

Deprotection: Dissolve the intermediate in DCM (

). Add TFA (

Protocol B: Displacement

Best for: High-throughput or if Phenol is unavailable.

Reagents:

-

3-Chloro-4-nitrofluorobenzene (1.0 equiv)

-

N-Boc-ethanolamine (1.1 equiv)

-

Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Alkoxide Formation: In a flame-dried flask under

, dissolve N-Boc-ethanolamine in THF at 0°C . Carefully add NaH. Stir 30 mins until gas evolution ceases. -

Displacement: Add 3-Chloro-4-nitrofluorobenzene dropwise at 0°C.

-

Critical: Keep cold during addition to prevent attack at the chlorinated position.

-

-

Reaction: Allow to warm to RT. Stir 4–6 hours.

-

Quench: Carefully add saturated

solution. Extract with EtOAc.

Part 3: Troubleshooting Guide (FAQ)

Q1: Why is my yield low (<40%) using Method A?

Diagnosis: This is often due to the "Vinyl Elimination" side reaction.

Explanation: The base (

-

Lower Temperature: Reduce from 80°C to 50–60°C.

-

Change Solvent: Switch from DMF to Acetone (reflux, 56°C) or ACN. DMF promotes elimination.

-

Add Reagent Portion-wise: Add the bromoethylamine in 3 portions over 6 hours to maintain concentration.

Q2: I see a secondary spot on TLC that isn't starting material. What is it?

Diagnosis: Likely the N-alkylated byproduct (if using free amine) or Bis-alkylation (rare). Explanation: If you used unprotected 2-chloroethylamine or ethanolamine, the primary amine is a potent nucleophile and will attack the aromatic ring or the alkyl halide. Correction: Always use N-Boc or N-Cbz protected linkers. The carbamate proton is not acidic enough to interfere under standard carbonate conditions.

Q3: The product is deep red/brown. Is it decomposed?

Diagnosis: Meisenheimer Complex or residual Phenoxide. Explanation: Nitro-aromatics form highly colored charge-transfer complexes in basic media. Solution: The color should disappear upon acidification during workup. If the color persists in the organic layer after washing with 1M HCl (or mild acid), it may be an azo-impurity formed via reduction of the nitro group (rare unless reducing metals were present).

-

Action: Wash the organic layer thoroughly with 1M HCl during the workup of the intermediate (before deprotection).

Q4: Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Starting material remains after 24h | Poor nucleophilicity of phenoxide. | Add catalytic KI (10 mol%) or 18-Crown-6 (if using |

| Product contains impurity at +14 mass units | Methylation by solvent? | Unlikely. Check if using Methanol in workup (transesterification). |

| Product is a gum/oil instead of solid | Residual solvent or Boc-impurity. | Triturate the final amine salt with Diethyl Ether or Cold Hexane to induce crystallization. |

Part 4: Logic Flow for Optimization

Use this decision tree to diagnose reaction failures in real-time.

Figure 2: Troubleshooting logic for yield optimization.

References

- Williamson Ether Synthesis Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (General reference for kinetics and phenoxide nucleophilicity).

-

Nucleophilic Arom

) Selectivity:-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews. Link (Foundational text on activation by nitro groups).

-

- Synthesis of Nitro-Phenoxy Linkers: Journal of Medicinal Chemistry often cites similar scaffolds for PROTAC linkers. See: "Design and Synthesis of PROTACs." (General methodology applied in Protocols A & B).

-

Specific Reactivity of 3-Chloro-4-nitrophenol

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68897, 3-Chloro-4-nitrophenol. Retrieved from .

-

Disclaimer: This guide is for research purposes only. All synthesis involving nitro-aromatics should be conducted in a fume hood with appropriate PPE due to potential toxicity and energetic properties.

Validation & Comparative

A Predictive Structure-Activity Relationship Guide to 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine Analogs for Novel Drug Discovery

This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) for analogs of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine. In the absence of direct literature for this specific chemical series, this document synthesizes SAR data from structurally related compounds to offer a predictive framework for researchers, scientists, and drug development professionals. The insights herein are designed to guide the rational design and synthesis of novel analogs with potentially enhanced biological activities, ranging from anticancer to antimicrobial applications.

The Core Scaffold: Unveiling Therapeutic Potential

The parent molecule, 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine, presents a compelling starting point for drug discovery. Its structure comprises several key features that can be systematically modified to explore and optimize biological activity:

-

A Substituted Phenoxy Ring: The 3-chloro and 4-nitro substituents are critical determinants of the molecule's electronic and lipophilic properties, which in turn influence target binding and pharmacokinetic profiles.

-

A Flexible Ethan-1-amine Side Chain: This basic amine group is a common feature in many bioactive compounds, often involved in crucial hydrogen bonding interactions with biological targets. Its flexibility allows for conformational adaptation within a binding pocket.

-

An Ether Linkage: The ether bond connects the aromatic and aliphatic portions of the molecule, influencing its overall geometry and metabolic stability.

The combination of a halogenated, nitro-substituted aromatic ring with a primary amine suggests a broad range of potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

Predictive Structure-Activity Relationship Analysis

The following sections outline the predicted impact of structural modifications at key positions of the 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine scaffold, based on extrapolations from related chemical series.

Modifications of the Phenoxy Ring

The substitution pattern on the phenoxy ring is anticipated to be a primary driver of potency and selectivity.

-

The 4-Nitro Group: This powerful electron-withdrawing group is a known feature in compounds with antimicrobial and cytotoxic activity.[4] Its reduction to an amino group could drastically alter the electronic properties and potentially shift the biological activity profile. Replacing it with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) would be a key strategy to probe the electronic requirements for activity.

-

The 3-Chloro Group: Halogen atoms are known to modulate lipophilicity and can form specific halogen bonds with protein targets. Varying the halogen at this position (F, Br, I) or moving it to other positions on the ring would likely impact both target affinity and metabolic stability. Disubstitution on the ring with other groups could further refine the activity.

Modifications of the Ethan-1-amine Side Chain

The primary amine is a critical site for interaction and can be modified to fine-tune the compound's properties.

-

N-Alkylation and N-Acylation: Substitution on the primary amine with small alkyl groups (methyl, ethyl) or acyl groups (acetyl, benzoyl) can modulate the basicity and lipophilicity of the molecule.[5] This can influence the compound's ability to cross cell membranes and its interaction with targets. Larger substituents may enhance affinity for some targets but could also introduce steric hindrance.

-

Side Chain Length and Branching: Altering the length of the linker between the phenoxy ring and the amine, or introducing branching, would impact the conformational flexibility of the molecule. This is a crucial parameter for optimizing the presentation of the pharmacophoric groups to the target protein.

The following diagram illustrates the key sites for modification on the core scaffold.

Caption: Key modification sites on the core scaffold.

Proposed Biological Evaluation Workflow

To validate the predicted SAR and identify lead compounds, a systematic experimental workflow is proposed.

Caption: Proposed workflow for synthesis and biological evaluation.

Comparative Data Summary (Predictive)

The following table summarizes the predicted impact of various substitutions on the biological activity of the core scaffold. This is a predictive table to guide analog design.

| Modification Site | Substitution | Predicted Effect on Cytotoxicity/Antimicrobial Activity | Rationale/Supporting Evidence from Related Compounds |

| R1 (4-position) | NO₂ → NH₂ | Likely decrease in cytotoxicity | The nitro group is often crucial for the cytotoxic effects of nitroaromatic compounds.[4] |

| NO₂ → CN | May retain or slightly decrease activity | Replacement with another electron-withdrawing group could maintain a similar electronic profile. | |

| NO₂ → OMe | Likely decrease in activity | An electron-donating group would significantly alter the electronics of the ring system. | |

| R2 (3-position) | Cl → F | May slightly decrease activity | Fluorine is less lipophilic than chlorine, which could affect membrane permeability. |

| Cl → Br/I | May increase activity | Increased lipophilicity and potential for stronger halogen bonding could enhance target interaction. | |

| R3 (Amine) | NH₂ → NH(Me) | Variable, potentially increased | Small alkyl groups can sometimes improve cell permeability and target engagement. |

| NH₂ → N(Me)₂ | Likely decrease in activity | Increased steric bulk may hinder binding. | |

| NH₂ → NH-Ac | Likely decrease in activity | Acylation removes the basicity and hydrogen bond donating ability of the amine. | |

| R4 (Linker) | -(CH₂)₂- → -(CH₂)₃- | Variable | Changes in linker length can alter the positioning of the amine for optimal target interaction. |

Experimental Protocols

General Synthesis of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine Analogs

A plausible synthetic route would involve the Williamson ether synthesis followed by reduction of a suitable precursor.

-

Step 1: Ether Formation: React the appropriately substituted phenol with a protected 2-haloethanamine (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

-

Step 2: Deprotection: Remove the protecting group from the amine (e.g., via hydrazinolysis for a phthalimide group) to yield the desired primary amine.

In Vitro Cytotoxicity: MTT Assay[6]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the synthesized analogs for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog.

In Vitro Antimicrobial: Minimum Inhibitory Concentration (MIC) Assay[7]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.

-

Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in 96-well plates.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a predictive framework for the structure-activity relationships of its analogs, based on a comprehensive analysis of related compounds. The proposed systematic modifications to the phenoxy ring and the ethanamine side chain, coupled with the outlined biological evaluation workflow, offer a rational path forward for researchers in the field. Experimental validation of these predictions will be crucial in uncovering the full therapeutic potential of this chemical series.

References

-

Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]

-

Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

Reddy, C. S., et al. (2009). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - JOCPR. Journal of Chemical and Pharmaceutical Research, 1(1), 250-256. [Link]

-

Zhang, B., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Link]

-

Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan. [Link]

-

El-Sayed, N. F. A. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 1(1), 1-33. [Link]

-

Hulíková, K., et al. (2021). Semisynthetic derivatives of haemanthamine and their in vitro antiproliferative activity evaluation against a panel of human cell lines. Arabian Journal of Chemistry, 14(12), 103443. [Link]

-

ResearchGate. (2025). Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. ResearchGate. [Link]

-

El-Gazzar, M. G., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

-

PubChem. (n.d.). 2-(3-Chloro-4-methoxyphenyl)ethan-1-amine. PubChem. [Link]

- Google Patents. (n.d.). RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol.

-

Allen, J. A., et al. (2015). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. PMC. [Link]

-

Al-Hourani, B. J., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

-

Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638. [Link]

-

González-Bacerio, J., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

-

Melman, A., et al. (2018). Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. MedChemComm, 9(12), 2021-2034. [Link]

-

Held, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

-

Shravya, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. [Link]

-

González-Bacerio, J., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PMC. [Link]

-

Held, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

-

Shcherbakova, A. A., et al. (2025). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI. [Link]

-

PubChem. (n.d.). 2-(3-chloro-4-methoxyphenoxy)ethan-1-amine hydrochloride. PubChem. [Link]

-

Kim, J. Y., et al. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. European Journal of Medicinal Chemistry, 137, 575-597. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this power comes the profound responsibility of ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost rigor to protect ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine, a compound characterized by its halogenated and nitrated aromatic structure.

The Critical Importance of Proper Disposal

The molecular structure of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine, featuring both a chloro and a nitro group on a benzene ring, places it in a category of chemicals that are often toxic and environmentally persistent. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the contamination of waterways and ecosystems.[1][2] Furthermore, mixing this compound with incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.[3]

Hazard Assessment Based on Structural Analogs

Given the absence of a specific SDS, we must look to the known hazards of similar molecules. For instance, 1-Chloro-4-nitrobenzene is classified as toxic if swallowed, in contact with skin, or inhaled, and is suspected of causing genetic defects and cancer.[3] Similarly, other chlorinated and nitrated compounds are known for their potential to cause skin and eye irritation.[4] Therefore, it is imperative to handle 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine with the same level of precaution.

Table 1: Hazard Profile of Structurally Similar Compounds

| Compound | CAS Number | GHS Hazard Statements |

| 1-Chloro-4-nitrobenzene | 100-00-5 | Toxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[3] |

| 3-Chloro-4-nitroaniline | 825-41-2 | Toxic in contact with skin; Causes skin irritation; Causes serious eye irritation; Harmful if swallowed or if inhaled. |

This data underscores the necessity of a robust disposal plan to mitigate potential risks.

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe segregation, storage, and eventual disposal of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine waste in a laboratory setting.

Waste Segregation: The First Line of Defense

Proper segregation is the cornerstone of safe chemical waste management. Due to the presence of a chlorine atom, this compound must be treated as halogenated organic waste .[2][3]

-

Isolate Halogenated Waste: Collect all waste containing 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a dedicated waste container labeled "Halogenated Organic Waste".[2][3]

-

Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[3][5] Mixing complicates the disposal process, increases costs, and can create additional hazards.[3][5]

Waste Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and exposure.

-

Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][7] High-density polyethylene (HDPE) containers are generally suitable for many organic wastes.

-

Labeling: The container must be clearly and legibly labeled as soon as the first drop of waste is added.[6][7] The label must include:

Safe Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

-

Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[1][6] A chemical fume hood is an excellent location for storing volatile waste.[3][9]

-

Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1][6] Do not leave a funnel in the container opening.[6]

-

Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

-

Storage Limits: Be aware of the storage limits for hazardous waste in your SAA, which are regulated by the EPA. Typically, you may not accumulate more than 55 gallons of hazardous waste.[1]

Arranging for Disposal

The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department for proper disposal.

-

Contact EHS: Once the waste container is nearly full (around 90% capacity to allow for expansion) or ready for disposal, contact your institution's EHS department.[1][6][9]

-

Waste Pickup: The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[1][3]

-

High-Temperature Incineration: The most common and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[3][8] This process effectively destroys the toxic organic compounds.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine.

Caption: Disposal decision workflow for 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 2-(3-Chloro-4-nitrophenoxy)ethan-1-amine is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through your institution's EHS department, you contribute to a safer laboratory environment and the protection of our planet. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

References

- Benchchem. Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.

- Columbia University. Hazardous Chemical Waste Management Guidelines. Research.

- Laboratory Waste Management Guidelines.

- CDMS. OSHA Hazardous Waste Disposal Guidelines.

- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.

- Lab Manager. Managing Hazardous Chemical Waste in the Lab.

- Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know.

- Environmental Marketing Services. Chemistry Lab Waste Disposal.

- Fisher Scientific. SAFETY DATA SHEET: 3-Chloro-4-nitroaniline.

- Angene Chemical. Safety Data Sheet: (R)-1-(4-Nitrophenyl)ethanamine hydrochloride.

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.

Sources

- 1. odu.edu [odu.edu]

- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 3. benchchem.com [benchchem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 6. research.columbia.edu [research.columbia.edu]

- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]

- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]

- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.